3-(3-Chlorophenyl)-1,1-diethylurea
Overview
Description
3-(3-Chlorophenyl)-1,1-diethylurea is a chemical compound. However, there is limited information available about this specific compound. It is related to 3-Chlorophenol, which is an organic compound with the molecular formula C6H4ClOH1. It is one of three isomers of monochlorophenol and is a colorless or white solid that melts easily and exhibits significant solubility in water1.
Synthesis Analysis
The synthesis of 3-(3-Chlorophenyl)-1,1-diethylurea is not well documented. However, there are methods for the synthesis of related piperazine derivatives, which include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis2.Molecular Structure Analysis
The molecular structure of 3-(3-Chlorophenyl)-1,1-diethylurea is not readily available. However, related compounds such as 3-Chlorophenol have been studied3.Chemical Reactions Analysis
The specific chemical reactions involving 3-(3-Chlorophenyl)-1,1-diethylurea are not well documented. However, related compounds such as piperazines have been studied4. Protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis, has been reported5.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(3-Chlorophenyl)-1,1-diethylurea are not well documented. However, related compounds such as 3-Chlorophenol have been studied. It is a colorless or white solid that melts easily and exhibits significant solubility in water1.Scientific Research Applications
Synthesis and Characterization
Synthesis of Thiourea Derivatives : Thiourea derivatives, including 1-(3-chlorophenyl)-3-cyclohexylthiourea, have been synthesized under aerobic conditions and characterized. These compounds demonstrated significant enzyme inhibition and potential as mercury sensors (Rahman et al., 2021).
Investigations into Molecular Structure : Studies involving 3-(3-chlorophenyl)-1,1-diethylurea focused on its molecular structure, as in the case of derivatives like 3-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)-1,1-diethylurea, where both experimental and theoretical approaches were used to understand its properties (Liao et al., 2022).
Biological and Chemical Interactions
Interactions with Serum Albumin : Research involving N-(p-chlorophenyl)-N'-(1-naphthyl) thiourea highlighted its strong ability to interact with serum albumins through fluorescence spectroscopy, indicating significant biochemical interactions (Cui et al., 2006).
Pharmacological Applications : Certain derivatives of 3-(3-chlorophenyl)-1,1-diethylurea have been identified as nonpeptidic agonists of the urotensin-II receptor, like 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, showcasing potential pharmaceutical applications (Croston et al., 2002).
Environmental and Agricultural Applications
Photodecomposition in Agriculture : The photodecomposition of substituted phenylureas, including compounds like 3-(p-chlorophenyl)-1,1-dimethylurea, has been studied, indicating their behavior under different light sources and relevance in agricultural applications (Jordan et al., 1964).
Role in Plant Metabolism : Investigations into compounds like 3-(4-chlorophenyl)-1-methylurea, a metabolite of 3-(4-chlorophenyl)-1,1-diethylurea, have provided insights into the role of these compounds in plant metabolism and oxidative processes (Frear, 1968).
Safety And Hazards
The safety and hazards of 3-(3-Chlorophenyl)-1,1-diethylurea are not well documented. However, related compounds such as 3-Chlorophenyl isocyanate are considered hazardous. They are combustible, toxic if inhaled, cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled7.
Future Directions
The future directions for the study of 3-(3-Chlorophenyl)-1,1-diethylurea are not well documented. However, related compounds such as N-hexyl trazodone derivatives are being studied for their potential in the treatment of conditions such as depression8.
properties
IUPAC Name |
3-(3-chlorophenyl)-1,1-diethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-3-14(4-2)11(15)13-10-7-5-6-9(12)8-10/h5-8H,3-4H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXODCODKNPOVAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340825 | |
Record name | 3-(3-chlorophenyl)-1,1-diethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1,1-diethylurea | |
CAS RN |
15441-95-9 | |
Record name | 3-(3-chlorophenyl)-1,1-diethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-CHLOROPHENYL)-1,1-DIETHYLUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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